4-Cyclopentylbenzene-1,3-diol

Process Chemistry Crystallization Depigmentation Agents

Procure the crystalline monohydrate (Form I) of 4-cyclopentylresorcinol to overcome purification challenges associated with its oily anhydrous form and positional isomers. This solid-state form ensures batch-to-batch consistency for regulatory submissions. Alternatively, evaluate anhydrous Forms A and C for optimized solubility in specific vehicles. Incorporate CYP11B1/2 inhibition data (IC50 = 10.3 nM and 24 nM) into safety pharmacology assessments.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 21713-03-1
Cat. No. B1600216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopentylbenzene-1,3-diol
CAS21713-03-1
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=C(C=C(C=C2)O)O
InChIInChI=1S/C11H14O2/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8,12-13H,1-4H2
InChIKeyIXMNGROEFGBSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopentylbenzene-1,3-diol (CAS 21713-03-1) – Procurement Guide for a Crystalline 4-Substituted Resorcinol Depigmentation Agent


4-Cyclopentylbenzene-1,3-diol (also referred to as 4-cyclopentylresorcinol) is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It is a member of the 4-substituted resorcinol class, characterized by a cyclopentyl group attached at the 4-position of a benzene-1,3-diol core. This compound is specifically disclosed as a tyrosinase inhibitor and depigmentation agent, with patented crystalline forms (monohydrate, Form I polymorph, and anhydrous Forms A and C) that address manufacturability and formulation challenges associated with its oily anhydrous state [1][2].

Why 4-Cyclopentylbenzene-1,3-diol Cannot Be Directly Substituted by Other 4-Substituted Resorcinols


While numerous 4-substituted resorcinol derivatives (e.g., 4-butylresorcinol, 4-hexylresorcinol, phenylethyl resorcinol) are known tyrosinase inhibitors [1], simple interchange is precluded by critical differences in their solid-state properties and synthetic accessibility. The anhydrous form of 4-cyclopentylresorcinol is an oil that co-elutes with positional isomers (2-cyclopentyl, 4,6-dicyclopentyl), making isolation and scale-up challenging [2]. This differentiates it from linear alkyl analogs that may be more easily purified. Consequently, the development of specific crystalline hydrates and polymorphs (e.g., monohydrate Form I) is not a generic property of the class but a specific, patented solution for this cyclopentyl derivative, enabling its practical use in formulations [3].

Product-Specific Quantitative Differentiation of 4-Cyclopentylbenzene-1,3-diol: Comparative Data vs. Key Analogs


Crystalline Monohydrate vs. Oily Anhydrate: Enabling Scalable Manufacture and Purification

The anhydrous form of 4-cyclopentylresorcinol is an oil that is difficult to isolate from positional isomers generated during synthesis. In contrast, the monohydrate (C11H14O2·H2O, MW 196.24) is a crystalline solid that can be readily purified and manufactured at scale [1]. This solid-state differentiation is not reported for linear alkyl analogs like 4-butylresorcinol, which are typically obtained directly as solids.

Process Chemistry Crystallization Depigmentation Agents

Anhydrous Polymorphs A and C: Tailored Solubility and Stability for Topical Formulations

The invention further discloses crystalline anhydrous polymorphs (Form A and Form C) of 4-cyclopentylresorcinol, which are claimed to offer advantages in topical formulations due to their solid-state properties [1]. This provides a formulation advantage over non-crystalline or single-polymorph 4-substituted resorcinol analogs, where polymorphic diversity may not be characterized or exploited.

Pharmaceutical Polymorphism Formulation Science Skin Lightening

CYP11B1 and CYP11B2 Inhibition: A Distinct Pharmacological Profile from Tyrosinase-Focused Analogs

Data from BindingDB and ChEMBL indicate that 4-cyclopentylbenzene-1,3-diol exhibits low micromolar to nanomolar inhibition of human CYP11B1 (IC50 = 10.3 nM) and CYP11B2 (IC50 = 24 nM) [1]. In contrast, 4-butylresorcinol and 4-hexylresorcinol are primarily characterized as tyrosinase inhibitors with limited reported activity on these steroidogenic enzymes. This off-target profile may inform selection for applications where CYP11B modulation is undesirable or for repurposing opportunities.

Cytochrome P450 Steroidogenesis Off-Target Pharmacology

Tyrosinase Inhibition: Comparative Potency Within the 4-Cycloalkyl Resorcinol Class

U.S. Patent No. 6,132,740 establishes that 4-cyclopentyl resorcinol is a potent tyrosinase inhibitor among 4-cycloalkyl resorcinols [1]. While direct IC50 values for this specific compound are not disclosed in the patent, the document teaches that 4-cycloalkyl substitution generally yields superior tyrosinase inhibition compared to unsubstituted resorcinol or 4-alkyl analogs. The cyclopentyl ring provides an optimal balance of steric bulk and lipophilicity for enzyme binding [2].

Tyrosinase Inhibition Melanogenesis Cosmetic Actives

Primary Research and Industrial Application Scenarios for 4-Cyclopentylbenzene-1,3-diol Based on Evidence


GMP Manufacturing of Topical Depigmentation Formulations

Procure the crystalline monohydrate (Form I) of 4-cyclopentylresorcinol for scalable, reproducible synthesis of topical creams or lotions. The solid-state form enables efficient purification from isomeric impurities, ensuring batch-to-batch consistency required for regulatory submissions [1].

Formulation Optimization Using Anhydrous Polymorphs

Evaluate anhydrous Forms A and C of 4-cyclopentylresorcinol to optimize solubility and stability in specific vehicle systems (e.g., oil-in-water emulsions). This approach leverages patented polymorphic diversity to fine-tune drug product performance [2].

Safety Profiling for Dermatological Products

Incorporate the compound's CYP11B1/2 inhibition data (IC50 = 10.3 nM and 24 nM, respectively) into safety pharmacology assessments to rule out unwanted effects on steroid hormone synthesis during topical application. This is a key differentiator from other tyrosinase inhibitors lacking such data [3].

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